
N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylsulfamoyl fluoride is a chemical compound with the molecular formula CH4FNO2S . It has a molecular weight of 113.11 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of N-methylsulfamoyl fluoride consists of a sulfur atom bonded to a methyl group, a fluorine atom, and an amide group . The InChI code for N-methylsulfamoyl fluoride is 1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 .Physical And Chemical Properties Analysis
N-methylsulfamoyl fluoride has a molecular weight of 113.11 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Environmental Fate and Effects of Fluorinated Compounds
N-methylsulfamoyl fluoride, as part of the broader class of fluorinated compounds, plays a significant role in environmental studies. Research has highlighted concerns regarding the environmental persistence and bioaccumulation potential of perfluorinated acids (PFAs), derivatives of similar fluorinated compounds. Studies indicate that exposure to these compounds, prior to certain regulatory actions, was a significant source of environmental contamination, suggesting a need for understanding the transformation and fate of such substances in natural and engineered systems (D’eon & Mabury, 2011).
Pharmacological and Metabolic Implications
The fluorine atom's inclusion in pharmaceuticals, including derivatives of N-methylsulfamoyl fluoride, can significantly affect a drug's physicochemical properties, influencing its metabolic pathways, distribution, and disposition. Despite the strength of the carbon-fluorine bond, the reactivity associated with the departure of fluoride ions from metabolic intermediates can be exploited in drug design, particularly for developing mechanism-based enzyme inhibitors (Johnson et al., 2020).
Environmental Biodegradability and Remediation
The environmental biodegradability of polyfluoroalkyl chemicals, which includes compounds related to N-methylsulfamoyl fluoride, has been a subject of extensive research. These studies aim to understand the microbial degradation pathways of such chemicals and assess their potential to form more persistent degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These insights are crucial for evaluating environmental fate, developing remediation strategies, and informing regulatory policies (Liu & Avendaño, 2013).
Water Treatment and Defluoridation Technologies
Research on the adsorption of fluoride from aqueous solutions is highly relevant to the applications of N-methylsulfamoyl fluoride, especially concerning environmental and water treatment technologies. Studies have evaluated various adsorbents and their effectiveness in removing fluoride, contributing to the development of cost-effective and efficient defluoridation methods. These advancements are pivotal in addressing the health hazards associated with excessive fluoride intake through drinking water (Habuda-Stanić et al., 2014).
Insights into Bioaccumulation and Environmental Persistence
The bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) has been critically reviewed, with findings suggesting that the environmental behavior and chemical structure of these substances, which are related to N-methylsulfamoyl fluoride, significantly affect their bioaccumulation and persistence. Understanding these properties is essential for assessing environmental risks and informing the development of safer chemical alternatives (Conder et al., 2008).
将来の方向性
Fluorine has proven to be remarkably successful in drug development programmes, and most such programmes will at least explore fluorine during the optimisation of a lead compound . This suggests that compounds like N-methylsulfamoyl fluoride may have potential future applications in the field of medicinal chemistry.
特性
IUPAC Name |
N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFOPPPPFIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylsulfamoyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
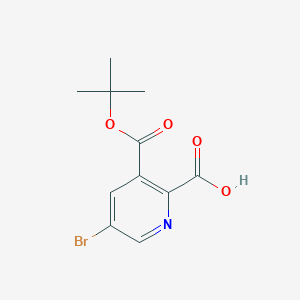
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
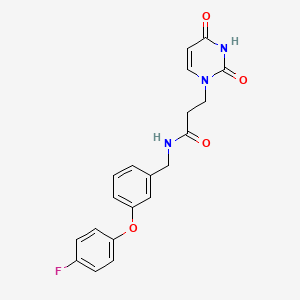
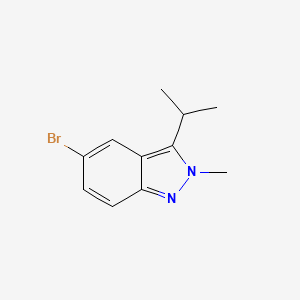
![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)

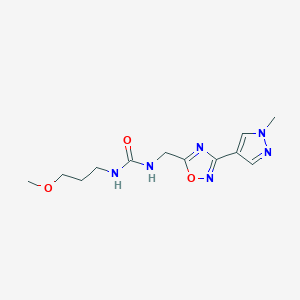
![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)
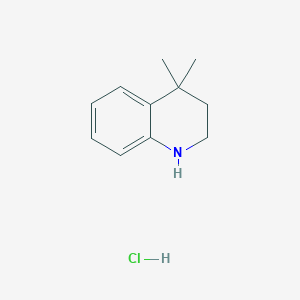
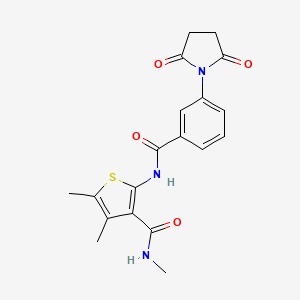

![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)
